

Inconsistent results with commercial (R)-CR8 trihydrochloride batches

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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694

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Technical Support Center: (R)-CR8 Trihydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)-CR8 trihydrochloride**. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **(R)-CR8 trihydrochloride**?

A1: **(R)-CR8 trihydrochloride** is a potent, second-generation analog of Roscovitine that functions as an inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9.^{[1][2][3]} Its primary mechanism involves competitively binding to the ATP pocket of these kinases, thereby inhibiting their enzymatic activity. Additionally, (R)-CR8 acts as a "molecular glue," inducing the degradation of cyclin K by forming a complex between CDK12-cyclin K and the CUL4-DDB1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.^{[4][5][6]}

Q2: What are the common research applications of **(R)-CR8 trihydrochloride**?

A2: **(R)-CR8 trihydrochloride** is widely used in cancer research to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[\[2\]](#)[\[7\]](#)[\[8\]](#) It is also investigated for its neuroprotective effects in models of neurodegenerative diseases and traumatic brain injury.[\[1\]](#)
[\[7\]](#)

Q3: How should I store **(R)-CR8 trihydrochloride**?

A3: For long-term storage, **(R)-CR8 trihydrochloride** powder should be kept at -20°C in a dry, dark environment.[\[1\]](#) Stock solutions can typically be stored at -20°C for one month or -80°C for up to six months. Always refer to the manufacturer's specific recommendations on the certificate of analysis.

Q4: In what solvents is **(R)-CR8 trihydrochloride** soluble?

A4: **(R)-CR8 trihydrochloride** is soluble in aqueous solutions and dimethyl sulfoxide (DMSO).
[\[9\]](#) For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

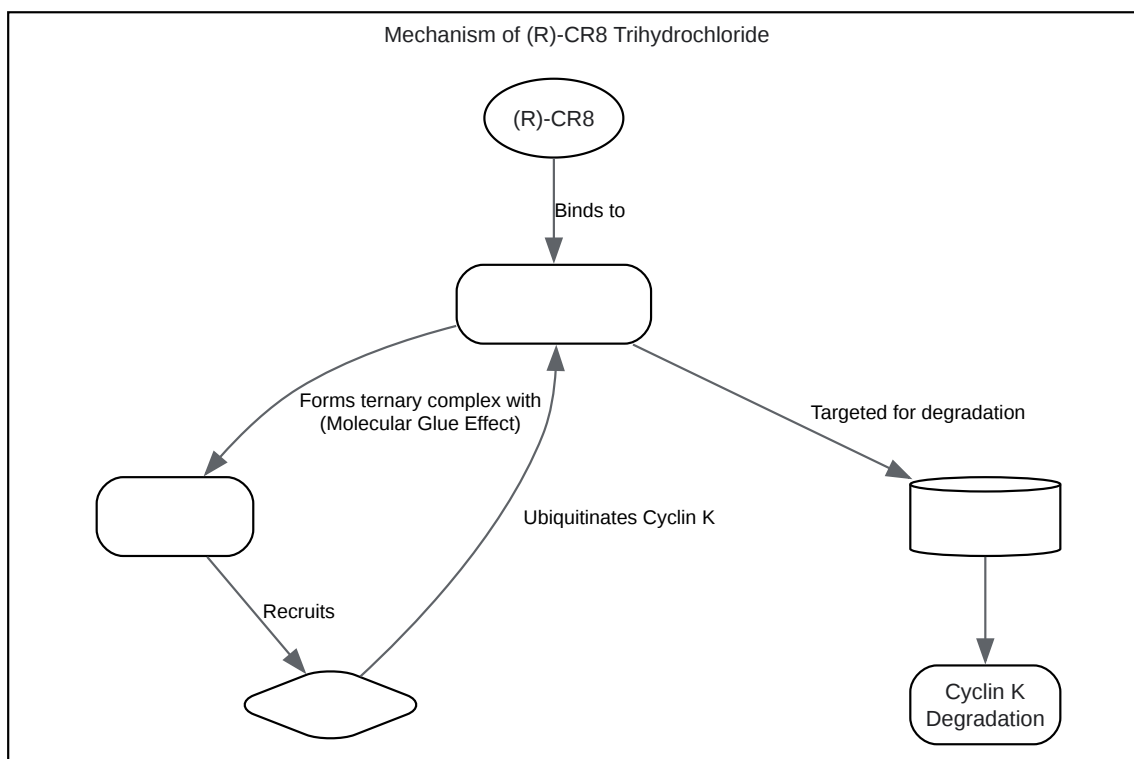
Data Presentation

Table 1: Inhibitory Activity of **(R)-CR8 Trihydrochloride** against Various Kinases

Kinase Target	IC50 (μM)
CDK1/cyclin B	0.09
CDK2/cyclin A	0.072
CDK2/cyclin E	0.041
CDK5/p25	0.11
CDK7/cyclin H	1.1
CDK9/cyclin T	0.18
CK1δ/ε	0.4

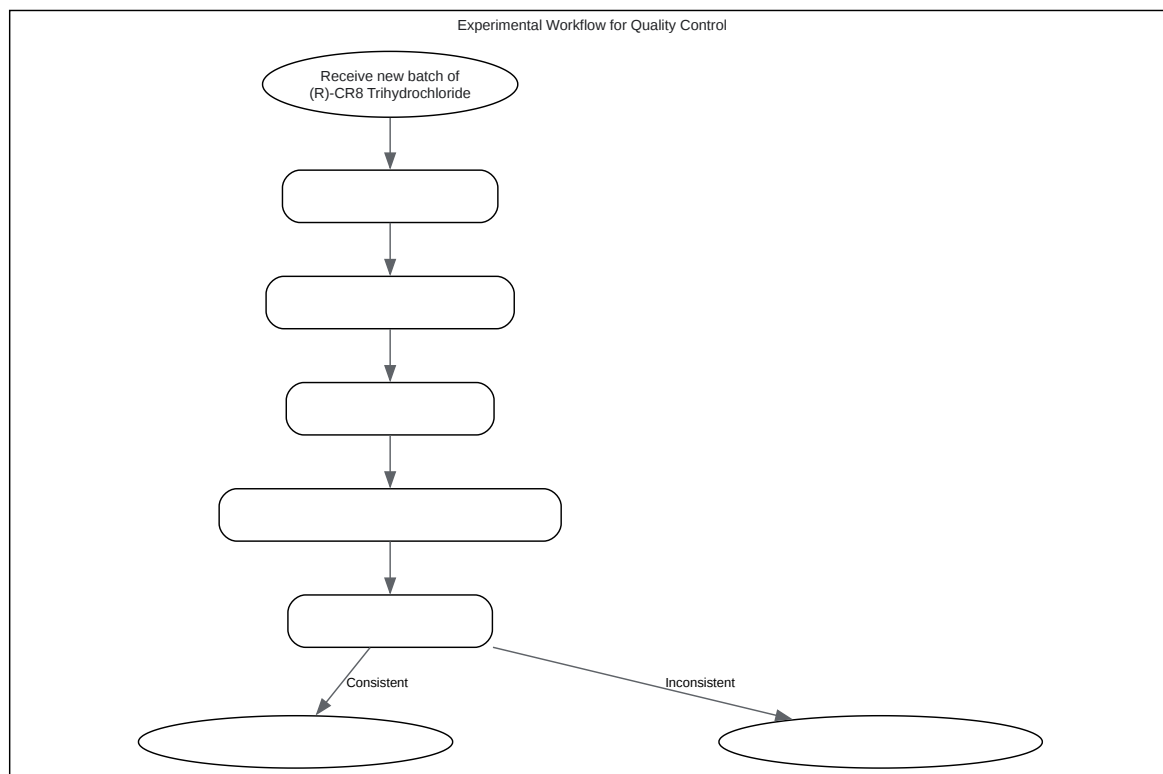
Note: IC50 values can vary slightly between different studies and experimental conditions.[\[1\]](#)[\[2\]](#)
[\[3\]](#)

Mandatory Visualizations



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Caption: Signaling pathway of (R)-CR8 as a molecular glue.



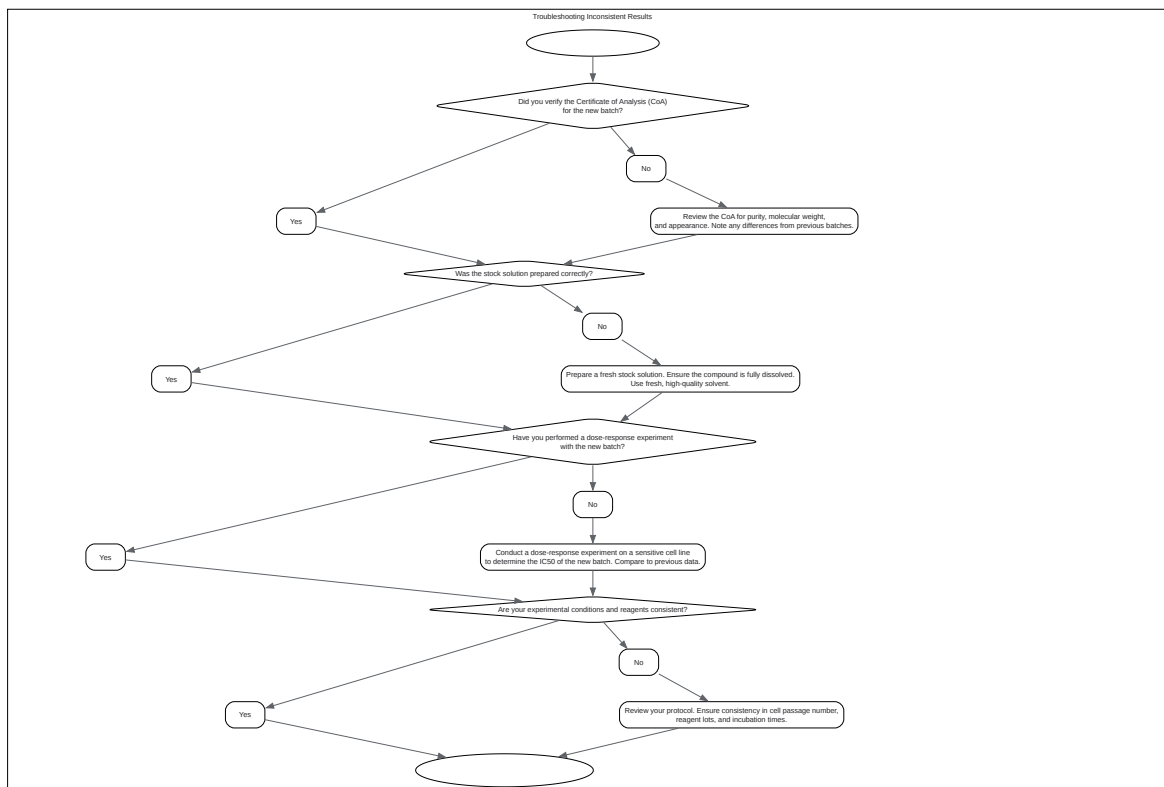
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Caption: Workflow for ensuring batch-to-batch consistency.

Troubleshooting Guide

My experimental results with **(R)-CR8 trihydrochloride** are inconsistent between batches. What should I do?

Inconsistent results can be frustrating. The following troubleshooting guide will help you identify potential sources of variability.



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Caption: A logical guide to troubleshooting inconsistent results.

Issue 1: Variability in Potency (e.g., shifted IC50 values)

- **Potential Cause:** Differences in the actual concentration of the active compound between batches. This can be due to variations in purity or the hydration state of the powder. Some manufacturers note that the molecular weight can vary between batches due to hydration, which will affect the molarity of stock solutions if not accounted for.
- **Troubleshooting Steps:**
 - **Review the Certificate of Analysis (CoA):** Carefully compare the purity and molecular weight listed on the CoAs of the different batches. Use the batch-specific molecular weight for calculating the concentration of your stock solution.

- Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from each batch of the compound. Ensure the compound is fully dissolved. Using an ultrasonic bath can aid in dissolution.[\[3\]](#)
- Perform a Dose-Response Analysis: Conduct a dose-response experiment using a well-characterized and sensitive cell line. This will allow you to determine the IC50 value for the new batch and compare it to your historical data.

Issue 2: Poor Solubility or Precipitation in Media

- Potential Cause: **(R)-CR8 trihydrochloride** has good solubility in DMSO and water, but it can precipitate when diluted in cell culture media, especially at higher concentrations.[\[2\]](#)[\[9\]](#) The composition of the media (e.g., serum concentration) can also affect solubility.
- Troubleshooting Steps:
 - Check Stock Solution Clarity: Ensure your DMSO stock solution is clear and free of any precipitate before diluting it into your culture medium.
 - Optimize Dilution: When diluting the stock solution, add it to the medium while vortexing or mixing to ensure rapid and even dispersion. Avoid adding a large volume of cold stock solution to warm media.
 - Test Solubility in Your Media: Before starting a large experiment, perform a small-scale test to check the solubility of your desired final concentration of **(R)-CR8 trihydrochloride** in your specific cell culture medium.

Issue 3: Loss of Activity Over Time

- Potential Cause: Improper storage of the compound or stock solutions can lead to degradation.
- Troubleshooting Steps:
 - Verify Storage Conditions: Ensure that both the solid compound and the stock solutions are stored at the recommended temperatures and protected from light and moisture.[\[1\]](#)

- Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.
- Use Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared dilutions from a recently made stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of **(R)-CR8 Trihydrochloride** in DMSO

- Materials:
 - **(R)-CR8 trihydrochloride** powder
 - Anhydrous, sterile DMSO
 - Sterile microcentrifuge tubes or vials
- Procedure:
 1. Allow the vial of **(R)-CR8 trihydrochloride** to equilibrate to room temperature before opening to prevent condensation.
 2. Weigh out the desired amount of **(R)-CR8 trihydrochloride** using a calibrated analytical balance. Note: Use the batch-specific molecular weight from the Certificate of Analysis for your calculations.
 3. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
 4. Vortex the solution until the powder is completely dissolved. An ultrasonic bath may be used to aid dissolution.
 5. Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
 6. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell Viability Assay (MTS Assay)

- Materials:
 - Cells of interest (e.g., a cancer cell line sensitive to CDK inhibitors)
 - Complete cell culture medium
 - 96-well cell culture plates
 - **(R)-CR8 trihydrochloride** stock solution (e.g., 10 mM in DMSO)
 - MTS reagent
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 2. Prepare serial dilutions of **(R)-CR8 trihydrochloride** in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
 3. Remove the old medium from the cells and add the medium containing the different concentrations of **(R)-CR8 trihydrochloride** or the vehicle control.
 4. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
 5. Add MTS reagent to each well according to the manufacturer's instructions.
 6. Incubate the plate for 1-4 hours at 37°C.
 7. Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
 8. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

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